molecular formula C17H18F3N5O2S B10966549 4-cyano-N,N,3-trimethyl-5-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)thiophene-2-carboxamide

4-cyano-N,N,3-trimethyl-5-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)thiophene-2-carboxamide

Cat. No.: B10966549
M. Wt: 413.4 g/mol
InChI Key: XXRZOIVHKGBTEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CYANO-N,N,3-TRIMETHYL-5-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-2-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a pyrazole moiety, and a trifluoromethyl group

Properties

Molecular Formula

C17H18F3N5O2S

Molecular Weight

413.4 g/mol

IUPAC Name

4-cyano-N,N,3-trimethyl-5-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]thiophene-2-carboxamide

InChI

InChI=1S/C17H18F3N5O2S/c1-8-6-12(17(18,19)20)23-25(8)10(3)14(26)22-15-11(7-21)9(2)13(28-15)16(27)24(4)5/h6,10H,1-5H3,(H,22,26)

InChI Key

XXRZOIVHKGBTEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)NC2=C(C(=C(S2)C(=O)N(C)C)C)C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYANO-N,N,3-TRIMETHYL-5-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiophene ring, the introduction of the cyano group, and the coupling of the pyrazole moiety. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper, and various solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of high-throughput screening methods can also help in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-CYANO-N,N,3-TRIMETHYL-5-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium or copper. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-CYANO-N,N,3-TRIMETHYL-5-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-2-THIOPHENECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-CYANO-N,N,3-TRIMETHYL-5-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-Cyano-4,5,5-trimethylfuran-2(5H)-ylidene]malononitrile
  • 3-Cyano-2-(dicyano)methylene-4-methyl-2,5-dihydrofuran

Uniqueness

4-CYANO-N,N,3-TRIMETHYL-5-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-2-THIOPHENECARBOXAMIDE is unique due to its combination of a thiophene ring, a pyrazole moiety, and a trifluoromethyl group. This unique structure imparts specific chemical and physical properties, such as high thermal stability and specific electronic characteristics, making it valuable for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.